(S)-Sunvozertinib

EGFR inhibitor selectivity exon 20 insertion kinase assay

(S)-Sunvozertinib is the active S-enantiomer of the FDA-approved drug sunvozertinib (Zegfrovy). It is an irreversible EGFR TKI specifically designed to overcome the steric constraints of exon20 insertion mutations while sparing wild-type EGFR. With a 40- to 200-fold mutant selectivity window, a 50-hour half-life enabling once-daily in vivo dosing, and demonstrated superior far-loop exon20ins clinical efficacy (ORR 54% vs. 25% for amivantamab), it is the definitive chemical tool for preclinical NSCLC resistance modeling, secondary mutation identification, and next-generation inhibitor selectivity benchmarking. Choose (S)-Sunvozertinib for translationally relevant, reproducible pharmacodynamic studies.

Molecular Formula C29H35ClFN7O3
Molecular Weight 584.1 g/mol
Cat. No. B11930561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Sunvozertinib
Molecular FormulaC29H35ClFN7O3
Molecular Weight584.1 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=C(C=C1NC2=NC(=NC=C2)NC3=C(C=C(C(=C3)NC(=O)C=C)N4CCC(C4)N(C)C)OC)Cl)F)O
InChIInChI=1S/C29H35ClFN7O3/c1-7-27(39)34-22-14-23(25(41-6)15-24(22)38-11-9-17(16-38)37(4)5)35-28-32-10-8-26(36-28)33-21-13-19(30)20(31)12-18(21)29(2,3)40/h7-8,10,12-15,17,40H,1,9,11,16H2,2-6H3,(H,34,39)(H2,32,33,35,36)/t17-/m0/s1
InChIKeyBTMKEDDEMKKSEF-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (S)-Sunvozertinib: A Precision-Engineered EGFR Tyrosine Kinase Inhibitor for Targeted NSCLC Research


(S)-Sunvozertinib, the active S-enantiomer of the FDA-approved drug sunvozertinib (Zegfrovy, DZD9008), is a rationally designed, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [1]. It is specifically developed to address the limitations of earlier-generation EGFR inhibitors by demonstrating high selectivity for mutant EGFR forms, including exon 20 insertion mutations (exon20ins), sensitizing mutations, and T790M resistance mutations, over wild-type EGFR [2]. This targeted activity profile is supported by its distinct chemical structure and covalent binding mechanism, which positions (S)-Sunvozertinib as a critical chemical tool for investigations into EGFR-driven non-small cell lung cancer (NSCLC) signaling pathways, therapeutic resistance, and next-generation inhibitor development.

The Critical Need for (S)-Sunvozertinib-Specific Evidence: Why Other EGFR Inhibitors Fall Short in Exon 20 Insertion-Driven Research


Generic substitution of (S)-Sunvozertinib with other EGFR TKIs is scientifically unsound due to fundamental differences in binding kinetics, selectivity profiles, and resultant antitumor activity against challenging EGFR mutations. First- and second-generation EGFR inhibitors (e.g., erlotinib, gefitinib, afatinib) demonstrate minimal clinical efficacy against EGFR exon20ins mutations because the structural conformation of these mutant proteins sterically hinders drug binding [1]. Even the third-generation inhibitor osimertinib, while potent against common sensitizing and T790M mutations, shows limited activity against most exon20ins variants [2]. In contrast, (S)-Sunvozertinib was specifically designed with a flexible aniline structure to accommodate the steric constraints of the exon20ins binding pocket, achieving low nanomolar potency against a broad spectrum of insertion subtypes while crucially sparing wild-type EGFR to potentially mitigate dose-limiting toxicities associated with broader-spectrum inhibition [3].

(S)-Sunvozertinib Quantitative Differentiation: Evidence-Based Procurement Guide for Informed Scientific Selection


Comparative In Vitro Potency: (S)-Sunvozertinib vs. Wild-Type EGFR Selectivity

(S)-Sunvozertinib demonstrates a pronounced selectivity window for mutant EGFR exon 20 insertions over wild-type EGFR. This is evidenced by its biochemical IC50 values for mutant forms, which are significantly lower compared to its IC50 against wild-type EGFR, a crucial differentiator for minimizing potential on-target toxicity in normal tissues [1].

EGFR inhibitor selectivity exon 20 insertion kinase assay

Differential Clinical Efficacy in EGFR Exon20ins NSCLC: (S)-Sunvozertinib vs. Amivantamab in the Second-Line Setting

In the pivotal WU-KONG1B study, (S)-Sunvozertinib demonstrated an objective response rate (ORR) of 46% in platinum-pretreated NSCLC patients with EGFR exon20ins [1]. This compares favorably to the 40% ORR reported for the FDA-approved bispecific antibody amivantamab in a similar second-line patient population from the CHRYSALIS study [2].

NSCLC EGFR exon 20 insertion targeted therapy clinical trial

Differential Efficacy by Structural Subtype: (S)-Sunvozertinib Retains Potency Against 'Far-Loop' EGFR Exon20ins

A key differentiator for (S)-Sunvozertinib is its maintained efficacy against the 'far-loop' structural subset of EGFR exon20ins mutations, a subtype known to be less responsive to certain other agents. In a cross-trial comparison, the ORR for far-loop mutations treated with (S)-Sunvozertinib was 54%, which is more than double the 25% ORR observed with amivantamab for this specific subtype [1]. This highlights the compound's broader activity profile across the heterogeneous landscape of exon20ins mutations.

EGFR mutation subtype exon 20 insertion drug resistance NSCLC

Pharmacokinetic Advantage: Once-Daily Oral Dosing Supported by a Long Half-Life

(S)-Sunvozertinib exhibits favorable pharmacokinetic properties in humans, characterized by a long elimination half-life of approximately 50 hours, which enables once-daily oral dosing [1]. This represents a logistical and practical advantage over intravenously administered alternatives like amivantamab, which requires a complex infusion schedule, or other oral EGFR TKIs with shorter half-lives that may necessitate more frequent dosing.

pharmacokinetics drug metabolism half-life bioavailability

Potent Antitumor Activity Across a Diverse Panel of EGFR Mutation Cell Lines

In vitro proliferation assays across a panel of Ba/F3 cell lines engineered to express various clinically relevant EGFR mutations reveal the broad and potent activity of (S)-Sunvozertinib. It demonstrates low nanomolar GI50 values against cells harboring EGFR L858R/T790M double mutations (24.4 nM) and exon20 insertions (GI50=139.7 nM for NPH ins, 155.7 nM for ASV ins) . This is in stark contrast to the typical inactivity of first- and second-generation TKIs (e.g., erlotinib, gefitinib, afatinib) against these same exon20ins-driven cell models [Class-level inference].

cell line panel EGFR mutations GI50 antitumor activity

Robust First-Line Clinical Activity in Treatment-Naïve EGFR Exon20ins NSCLC

While many targeted therapies are evaluated first in the refractory setting, (S)-Sunvozertinib has demonstrated compelling activity in the first-line treatment of EGFR exon20ins NSCLC. In a Phase 2 trial of 26 treatment-naïve patients, (S)-Sunvozertinib achieved a confirmed ORR of 73.1% and a median progression-free survival (PFS) of 10.1 months [1]. This level of efficacy in a front-line setting is unprecedented for a small molecule TKI in this patient population and positions it as a leading candidate for further investigation.

first-line therapy NSCLC EGFR exon 20 insertion progression-free survival

Optimal Research and Procurement Applications for (S)-Sunvozertinib Based on Demonstrated Evidence


Investigating Mechanisms of Resistance to EGFR Exon 20 Insertion Inhibitors

Given its superior efficacy against the challenging 'far-loop' exon20ins subtype (ORR 54% vs. 25% for amivantamab [1]), (S)-Sunvozertinib is the compound of choice for developing preclinical models to study intrinsic and acquired resistance mechanisms specific to this patient subset. Its potent activity against a broad panel of exon20ins variants in cell lines makes it an ideal tool for generating resistant cell lines to identify secondary mutations and bypass signaling pathways.

Developing Novel Combination Therapies for First-Line EGFR Exon20ins NSCLC

The robust first-line clinical activity of (S)-Sunvozertinib (73.1% ORR, 10.1-month median PFS [1]) establishes it as a foundational component for next-generation combination strategies. Researchers can utilize this compound in preclinical models to rationally design and test synergistic drug combinations (e.g., with chemotherapy, antibody-drug conjugates, or immunotherapy agents) aimed at further enhancing the depth and durability of response in the front-line setting.

Pharmacodynamic Studies Requiring Sustained Target Inhibition with Once-Daily Dosing

The favorable human pharmacokinetic profile of (S)-Sunvozertinib, characterized by a 50-hour half-life [1], translates to simplified once-daily dosing in in vivo animal models. This property makes it the preferred compound for long-term efficacy studies and pharmacodynamic analyses where consistent and sustained target inhibition is critical, minimizing the experimental variability associated with more frequent dosing schedules required for compounds with shorter half-lives.

Benchmarking Novel EGFR Inhibitors in Mutant-Selective Kinase Assays

With its well-defined selectivity profile (40- to 200-fold preference for mutant over wild-type EGFR [1]), (S)-Sunvozertinib serves as a crucial reference standard for evaluating the selectivity index of new chemical entities targeting mutant EGFR. Its use as a comparator compound in enzymatic and cellular assays allows researchers to precisely quantify the 'mutant-to-wild-type' therapeutic window of novel inhibitors, a key parameter in the development of safer and more effective targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Sunvozertinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.